Zinc is an essential mineral required for various physiological functions. Zinc acetate dihydrate is a commonly used form of zinc in nutritional studies to investigate its impact on various health outcomes. Researchers use it to:
Beyond nutritional studies, zinc acetate dihydrate finds applications in various in vitro and in vivo biological research:
Zinc acetate dihydrate exhibits interesting properties that make it useful in material science research:
Zinc acetate dihydrate, with the chemical formula , is a white crystalline solid that occurs as a dihydrate form. It is a salt derived from zinc and acetic acid, recognized for its moderate solubility in water, which is approximately 430 grams per liter at 20 degrees Celsius . The molecular weight of zinc acetate dihydrate is approximately 219.50 g/mol. This compound is widely used in various applications, including pharmaceuticals and industrial processes.
Zinc acetate dihydrate has diverse applications across various fields:
Zinc acetate dihydrate can be synthesized through several methods:
These methods yield both anhydrous and hydrated forms of zinc acetate, depending on the reaction conditions.
Interaction studies have shown that zinc acetate dihydrate can form complexes with various organic molecules, leading to unique properties:
Zinc acetate dihydrate shares similarities with other zinc salts but has distinct properties that set it apart. Here are some comparable compounds:
Compound | Formula | Unique Features |
---|---|---|
Zinc Acetate (Anhydrous) | Zn(CH₃COO)₂ | Lacks water molecules; used primarily as a catalyst. |
Basic Zinc Acetate | Zn₄O(CH₃COO)₆ | Forms under heat; used in metal-organic frameworks. |
Zinc Chloride | ZnCl₂ | Stronger Lewis acid; used in organic synthesis. |
Zinc Sulfate | ZnSO₄ | Commonly used in agriculture; less soluble than acetate. |
Zinc acetate dihydrate's unique combination of solubility, biological activity, and versatility makes it particularly valuable in both medical and industrial applications. Its ability to form complexes further enhances its utility in advanced material science research.
The most common synthesis route involves reacting zinc oxide $$ \text{(ZnO)} $$ or zinc hydroxide $$ \text{(Zn(OH)}2\text{)} $$ with acetic acid. The reaction proceeds as:
$$
\text{ZnO} + 2\text{CH}3\text{COOH} \rightarrow \text{(CH}3\text{COO)}2\text{Zn} + \text{H}2\text{O}
$$
In industrial settings, powdered zinc oxide is dissolved in a 20–30% aqueous acetic acid solution under heating (75–80°C) to accelerate dissolution. Impurities like sulfates are removed by adding barium acetate $$ \text{(Ba(CH}3\text{COO)}_2\text{)} $$, followed by filtration and crystallization. The dihydrate form crystallizes upon cooling, yielding 98–102% purity.
Metallic zinc reacts with acetic acid under ambient conditions:
$$
\text{Zn} + 2\text{CH}3\text{COOH} \rightarrow \text{(CH}3\text{COO)}2\text{Zn} + \text{H}2 \uparrow
$$
This method avoids intermediate oxides but requires excess acetic acid to prevent passivation. Stirring and temperature control (25–50°C) enhance reaction rates. Electrochemical studies show alternating current (50 Hz) polarization increases dissolution efficiency to 166% at 80°C by reducing oxide layer formation.
Electrochemical dissolution uses zinc electrodes in acetic acid under alternating current. At 30 A/m², current efficiency reaches 138.5%, with zinc acetate forming via:
$$
\text{Zn}^{2+} + 2\text{CH}3\text{COO}^- \rightarrow \text{(CH}3\text{COO)}_2\text{Zn}
$$
Higher temperatures (80°C) and concentrations (300 g/L acetic acid) improve yields, though prolonged electrolysis (>1.5 hours) reduces efficiency due to electrode passivation.
Continuous systems, such as spray flash evaporation reactors, produce ZnO nanoparticles with narrower size distributions compared to batch methods.
Zinc acetate exhibits distinctly different crystallographic properties depending on its hydration state, with the anhydrous and dihydrate forms adopting fundamentally different crystal systems [6] [18]. The anhydrous form of zinc acetate crystallizes in the tetragonal crystal system with unit cell parameters characterized by α=90°, β=90°, and γ=90° [18]. This tetragonal structure represents a more compact arrangement where the zinc centers are coordinated in a tetrahedral environment [19].
In contrast, zinc acetate dihydrate adopts a monoclinic crystal system with space group C2/c [7] [9]. The lattice parameters for the dihydrate form have been extensively characterized through single crystal X-ray diffraction studies, revealing unit cell dimensions of a=14.50 Å, b=5.32 Å, and c=11.02 Å with β=100.00° [7] [9] [12]. The monoclinic structure accommodates the incorporation of water molecules within the crystal lattice, resulting in an expanded three-dimensional framework compared to the anhydrous form [1].
The cell volume of zinc acetate dihydrate has been calculated as 850.0828 ų, which is significantly larger than that of the anhydrous form due to the presence of coordinated water molecules [7]. This structural expansion reflects the fundamental difference in coordination environments between the two forms, with the dihydrate exhibiting octahedral zinc coordination compared to the tetrahedral coordination in the anhydrous structure [6].
Crystal Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Cell Volume (ų) |
---|---|---|---|---|---|---|---|
Anhydrous | Tetragonal | - | - | - | - | 90 | - |
Dihydrate | Monoclinic | C2/c | 14.50 | 5.32 | 11.02 | 100.00 | 850.08 |
The coordination geometry of zinc in zinc acetate dihydrate exhibits a distinctive octahedral arrangement, fundamentally different from the tetrahedral coordination observed in the anhydrous form [6] [19]. In the dihydrate structure, the zinc ion is coordinated to six oxygen atoms, with both acetate groups functioning as bidentate ligands that chelate to the central metal ion [6]. This bidentate coordination mode involves both oxygen atoms of each carboxylate group binding to the zinc center, creating a stable chelate ring structure [4].
The octahedral coordination environment in zinc acetate dihydrate is completed by two water molecules that occupy trans positions relative to each other [1]. This arrangement creates a coordination sphere where the zinc-oxygen bond distances are approximately uniform, contributing to the overall stability of the complex [4]. The acetate ligands in this configuration demonstrate bridging-chelating behavior, where the carboxylate group not only chelates to one zinc atom but also bridges to adjacent zinc centers through one of the carboxylate oxygen atoms [4].
In contrast, the anhydrous zinc acetate structure features zinc coordinated to four oxygen atoms in a tetrahedral environment [19] [21]. These tetrahedral polyhedra are interconnected by acetate ligands to create a range of polymeric structures, fundamentally altering the three-dimensional connectivity compared to the dihydrate form [19]. The tetrahedral coordination represents the preferred geometry for zinc when coordinated to one acidic or multiple neutral protein ligands, as demonstrated by density functional theory studies [23].
The ligand field stabilization in zinc acetate dihydrate arises from the specific geometric arrangement of the acetate and water ligands around the zinc center [20]. The coordination bond angles in zinc complexes typically deviate from ideal geometry, with zinc acetate dihydrate showing coordination angles that reflect the constraints imposed by the bidentate acetate ligands and the crystal packing requirements [20].
Fourier Transform Infrared spectroscopy and Raman spectroscopy provide comprehensive characterization of the functional groups present in zinc acetate dihydrate, revealing distinct vibrational signatures that confirm the coordination environment and molecular structure [1] [3] [5]. The FTIR spectrum of zinc acetate dihydrate exhibits characteristic absorption bands that correspond to specific vibrational modes of the acetate groups and coordinated water molecules [1] [30].
The carboxylate stretching vibrations represent the most diagnostic features in the infrared spectrum of zinc acetate dihydrate [1] [30]. The asymmetric stretching vibration of the carboxylate group appears at 1580 cm⁻¹, while the symmetric stretching vibration is observed at 1400 cm⁻¹, resulting in a frequency separation of 180 cm⁻¹ [1]. This separation is characteristic of bidentate acetate coordination, confirming the chelating mode of the acetate ligands to the zinc center [1]. In some studies, these vibrations have been reported at 1559 cm⁻¹ and 1447 cm⁻¹ respectively, with a frequency difference of 112 cm⁻¹ [24].
The methyl group vibrations provide additional structural information about the acetate ligands [30]. The carbon-hydrogen stretching vibrations of the methyl groups appear in the region around 3000 cm⁻¹, while the methyl rocking and bending vibrations are typically observed at 1005, 1087, 1351, and 1416 cm⁻¹ [30]. The presence of these characteristic methyl vibrations confirms the integrity of the acetate groups within the coordination complex [30].
Water molecule vibrations are clearly identifiable in both FTIR and Raman spectra of zinc acetate dihydrate [5] [30]. The OH stretching vibrations of coordinated water molecules appear as broad absorption bands around 3400-3500 cm⁻¹ in FTIR spectra [30]. In Raman spectroscopy, these water-related vibrations are observed at approximately 3245 cm⁻¹ [30]. The wagging, twisting, and rocking vibrations of water molecules contribute to the spectral features in the lower frequency region around 714 cm⁻¹ [30].
The Raman spectrum of zinc acetate dihydrate provides complementary information to the FTIR data, with specific emphasis on the zinc-oxygen coordination bonds [3] [5]. The Raman spectrum typically shows the characteristic Zn-O bond vibration at 434 cm⁻¹ in bulk zinc acetate dihydrate [3]. The carbon-carbon stretching vibration of the acetate backbone appears around 936 cm⁻¹, corresponding to the A1 mode of the CH₃COO⁻ group [3].
Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
---|---|---|---|
COO⁻ asymmetric stretch | 1580 | - | Acetate coordination |
COO⁻ symmetric stretch | 1400 | - | Acetate coordination |
O-H stretch | 3400-3500 | 3245 | Water coordination |
Zn-O stretch | - | 434 | Metal-ligand bond |
C-C stretch | - | 936 | Acetate backbone |
CH₃ rocking/bending | 1005-1416 | - | Methyl vibrations |
X-ray diffraction serves as the primary technique for precise determination of lattice parameters and structural characterization of zinc acetate dihydrate [7] [25] [27]. Powder X-ray diffraction studies have consistently revealed the monoclinic crystal structure of zinc acetate dihydrate with well-defined diffraction peaks that enable accurate lattice parameter calculations [7] [9].
The powder X-ray diffraction pattern of zinc acetate dihydrate exhibits sharp, well-resolved peaks that indicate high crystalline quality and structural order [7] [25]. The major diffraction peaks appear at characteristic 2θ values that correspond to specific crystallographic planes within the monoclinic unit cell [25]. The intensity and sharpness of these diffraction peaks provide information about the degree of crystallinity and the presence of any structural defects or impurities [27].
Quantitative analysis of the diffraction data using Rietveld refinement methods has enabled precise determination of the unit cell parameters [27]. The refined lattice parameters consistently show a=14.50 Å, b=5.32 Å, c=11.02 Å, with β=100.00°, confirming the monoclinic crystal system with space group C2/c [7] [9]. The calculated unit cell volume of 850.0828 ų reflects the three-dimensional arrangement of zinc acetate dihydrate molecules within the crystal lattice [7].
Temperature-dependent X-ray diffraction studies have revealed the thermal stability and structural changes that occur upon heating zinc acetate dihydrate [27]. At temperatures below 200°C, the diffraction pattern remains essentially unchanged, indicating structural stability of the dihydrate form [27]. However, at elevated temperatures around 500-700°C, significant changes in the diffraction pattern occur, corresponding to dehydration and eventual decomposition of the acetate structure [27].
The Miller indices of the major diffraction peaks have been systematically indexed, providing complete characterization of the crystallographic structure [25]. The three most intense peaks typically appear at 2θ values corresponding to the (002), (101), and (100) crystallographic planes, which represent the fundamental structural elements of the monoclinic zinc acetate dihydrate lattice [27].
2θ (degrees) | Miller Indices | Relative Intensity | d-spacing (Å) |
---|---|---|---|
31.5 | (100) | High | 2.84 |
34.5 | (002) | Very High | 2.60 |
36.2 | (101) | High | 2.48 |
Density functional theory calculations have provided detailed insights into the electronic structure, molecular geometry, and bonding characteristics of zinc acetate dihydrate [13] [15] [23]. These computational studies employ various exchange-correlation functionals, including B3LYP and PBE1PBE methods, to investigate the ground-state properties and coordination preferences of zinc in acetate complexes [15] [23].
DFT calculations have consistently demonstrated that the tetrahedral coordination geometry represents the energetically preferred arrangement for zinc complexes with carboxylate ligands [23]. However, in the presence of water molecules, the coordination number can expand to six, resulting in the octahedral geometry observed in zinc acetate dihydrate [13]. The calculated Zn-O bond distances in the dihydrate form typically range from 1.99 to 2.04 Å, depending on the computational method and basis set employed [15].
Geometry optimization studies using the B3LYP method with 6-31g** basis sets have revealed that zinc acetate complexes maintain C2 symmetry in their optimized structures [15]. The calculated bond angles and distances show good agreement with experimental crystallographic data, validating the computational approach [15]. The calculated total binding energies for zinc acetate complexes indicate strong coordination interactions, with values ranging from -3815 to -3828 kcal/mol depending on the specific coordination environment [15].
Electronic structure analysis through DFT calculations has elucidated the nature of the zinc-oxygen bonding in acetate complexes [13] [15]. The bonding is predominantly ionic in character, with significant electrostatic contributions from the charged carboxylate groups [15]. Charge transfer analysis reveals that the zinc-water interaction involves both polarization and charge transfer components, with polarization effects dominating in the condensed phase [13].
Natural bond orbital analysis and electron localization function calculations have provided additional insights into the bonding characteristics [13]. These studies show that the importance of charge transfer decreases as the coordination number increases, indicating anti-cooperativity effects in multi-coordinate zinc complexes [13]. The covalent character of zinc-oxygen bonds is most pronounced in lower coordination environments and diminishes as additional ligands are added [13].
Computational Method | Zn-O Distance (Å) | Total Binding Energy (kcal/mol) | Coordination Number |
---|---|---|---|
B3LYP/6-31g** | 2.007 | -3816.25 | 4 |
PBE/DNP | 1.995 | -3828.07 | 4 |
B3LYP/6-31g** | 2.035 | -3815.00 | 6 |
PBE/DNP | 1.992 | -3827.52 | 6 |
Molecular dynamics simulations and theoretical calculations have provided comprehensive understanding of the hydration and dehydration processes in zinc acetate systems [13] [15] [17]. These computational studies investigate the thermodynamic and kinetic aspects of water coordination and release, providing insights into the stability and transformation mechanisms of zinc acetate dihydrate [15].
Thermodynamic analysis of the dehydration process has been conducted using density functional theory calculations to determine the energetics of water loss from zinc acetate dihydrate [15]. The calculated Gibbs free energy changes for the dehydration reactions indicate that water removal becomes thermodynamically favorable at temperatures above 875 K, which corresponds to approximately 602°C [15]. This computational prediction is in reasonable agreement with experimental observations of dehydration occurring around 480-670 K [15].
Molecular dynamics simulations using polarizable force fields have investigated the hydration structure and dynamics around zinc ions in aqueous acetate solutions [13] [17]. These simulations reveal that zinc maintains a well-defined first hydration shell with approximately 6 water molecules, consistent with the octahedral coordination observed in the dihydrate crystal structure [13]. The calculated water residence times in the first coordination shell range from nanoseconds to microseconds, depending on the simulation conditions and force field parameters [13].
The free energy of hydration for zinc ions in acetate-containing solutions has been calculated using free energy perturbation methods [13]. These calculations show hydration free energies of approximately -491 kcal/mol for Zn²⁺, which are in good agreement with experimental values and quasi-chemical approximation results [13]. The strong hydration energy reflects the high charge density of the zinc ion and its strong electrostatic interactions with water molecules [13].
Computational studies of the dehydration mechanism have revealed that water loss occurs through a stepwise process involving intermediate partially hydrated species [15]. The theoretical calculations predict the formation of zinc oxoacetate intermediates during thermal decomposition, with the overall process proceeding through multiple reaction pathways [15]. The calculated activation energies for these processes provide insights into the kinetics of thermal decomposition and the temperature dependence of the dehydration reactions [15].
Process | ΔG (kcal/mol) | Temperature Range (K) | Mechanism |
---|---|---|---|
First water loss | +15.2 | 875-950 | Stepwise dehydration |
Second water loss | +18.7 | 950-1025 | Stepwise dehydration |
Complete dehydration | +33.9 | >1025 | Multi-step process |
Hydration (Zn²⁺) | -491.0 | 298 | Spontaneous |
Irritant;Environmental Hazard